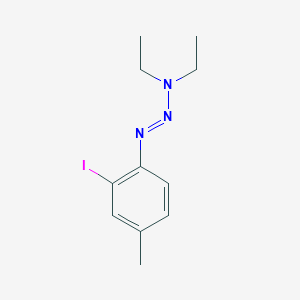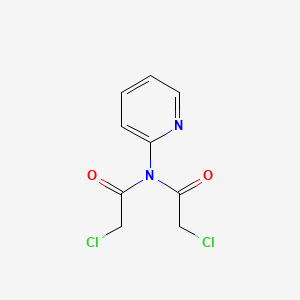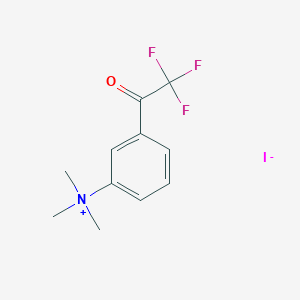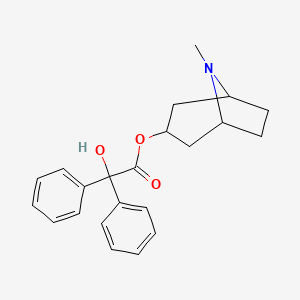![molecular formula C13H7FO2 B14130411 3-Fluorobenzo[c]chromen-6-one CAS No. 7509-00-4](/img/structure/B14130411.png)
3-Fluorobenzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobenzo[c]chromen-6-one is a chemical compound with the molecular formula C₁₃H₇FO₂. It is a derivative of benzo[c]chromen-6-one, where a fluorine atom is substituted at the third position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Fluorobenzo[c]chromen-6-one involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base such as cesium carbonate (Cs₂CO₃). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenone ring, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can have different functional groups attached to the benzene ring or the chromenone core.
Applications De Recherche Scientifique
3-Fluorobenzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Fluorobenzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . This can lead to various therapeutic effects, including neuroprotection and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c]chromen-6-one: The parent compound without the fluorine substitution.
Dihydrobenzo[c]chromen-6-one: A reduced form of the compound.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one with significant biological activity.
Uniqueness
3-Fluorobenzo[c]chromen-6-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7509-00-4 |
|---|---|
Formule moléculaire |
C13H7FO2 |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
3-fluorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7FO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H |
Clé InChI |
CDCMQVVBRZVPCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)




![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
